molecular formula C12H22N2O2 B1149138 Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate CAS No. 1211586-14-9

Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate

Cat. No. B1149138
CAS RN: 1211586-14-9
M. Wt: 226.32
InChI Key: XEDSJRNOTLOESP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate and related compounds involves multiple steps, including asymmetric synthesis, cyclization strategies, and specific reactions to form the desired structure. For example, an efficient method for the synthesis of a highly functionalized 2-pyrrolidinone derivative demonstrates the utility of this compound in synthesizing novel series of macrocyclic inhibitors, highlighting the compound's versatility in chemical synthesis (Sasaki et al., 2020).

Molecular Structure Analysis

The molecular structure of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate and its derivatives has been characterized using various techniques including X-ray diffraction studies. These studies reveal specific crystalline structures and conformations critical for understanding the compound's chemical behavior and reactivity (Naveen et al., 2007).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, showcasing its reactivity and potential for synthesis of complex molecules. For instance, its involvement in nitrile anion cyclization strategies for the synthesis of pyrrolidine derivatives underlines its importance in creating compounds with high enantiomeric excess, which is crucial for pharmaceutical applications (Chung et al., 2005).

Scientific Research Applications

Applications in N-heterocycle Synthesis

Chiral sulfinamides, notably tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, providing access to a wide range of structurally diverse N-heterocycles. These compounds, including piperidines, pyrrolidines, azetidines, and their fused derivatives, are pivotal in the synthesis of many natural products and therapeutically relevant compounds. The use of tert-butanesulfinamide demonstrates the broad applicability of similar structures in facilitating asymmetric synthesis, highlighting the significance of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate in medicinal chemistry and drug development processes (Philip et al., 2020).

Environmental Remediation

Studies on the decomposition of methyl tert-butyl ether (MTBE), a compound structurally related to tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, have shown the potential for using cold plasma reactors to decompose and convert MTBE into less harmful substances. This research indicates the feasibility of applying similar methodologies for the environmental remediation of related compounds, demonstrating the utility of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate in environmental science (Hsieh et al., 2011).

Kinase Inhibition Research

The structural motif of pyrazolo[3,4-b]pyridine, closely related to the tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate structure, has been identified as a versatile element in the design of kinase inhibitors. This highlights the compound's potential application in the development of new therapeutic agents targeting various kinase-related diseases. The ability of this structural class to interact with kinases through multiple binding modes underscores its importance in drug discovery and development (Wenglowsky, 2013).

Supramolecular Chemistry

Calixpyrrole derivatives, including compounds with structural similarities to tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, have been employed in the assembly of supramolecular capsules. These studies reveal the compound's potential in creating molecular capsules with specific functionalities, advancing the field of supramolecular chemistry and its application in creating novel materials and sensors (Ballester, 2011).

properties

IUPAC Name

tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDSJRNOTLOESP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735835
Record name tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate

CAS RN

1251010-63-5, 1211586-14-9
Record name tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
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Record name rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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